2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that combines multiple bioactive heterocyclic moieties. The thiazolo[5,4-b]pyridine scaffold is known for its broad spectrum of pharmacological activities, making this compound of significant interest in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of the compound 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is PI3K . PI3K, or phosphoinositide 3-kinase, is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting it . This inhibition is potent, with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3K . This proves that it is a novel and potent PI3K inhibitor .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially slow down or stop the growth of these cancer cells .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to potential anti-cancer effects . By inhibiting PI3K, the compound can interfere with the growth and proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
The compound 2,4,5-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with PI3Ks, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The interactions between this compound and PI3Ks are of inhibitory nature, leading to a decrease in the activity of these enzymes .
Cellular Effects
This compound influences cell function by inhibiting PI3Ks . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on PI3Ks can lead to changes in the behavior of cells, potentially influencing cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3Ks . By binding to these enzymes, the compound inhibits their activity, leading to changes in cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
Given its potent inhibitory activity against PI3Ks, it is likely that this compound could have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are yet to be studied. Given its potent inhibitory activity against PI3Ks, it is likely that varying dosages of this compound could have different effects on cellular function .
Metabolic Pathways
Given its interaction with PI3Ks, it is likely that this compound could influence metabolic flux or metabolite levels .
Transport and Distribution
Given its interaction with PI3Ks, it is likely that this compound could have effects on its localization or accumulation .
Subcellular Localization
Given its interaction with PI3Ks, it is likely that this compound could be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substances. The process includes the construction of the thiazolo[5,4-b]pyridine scaffold, which can be achieved through the annulation of pyridine to thiazole derivatives . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques and computational chemistry to identify the most efficient pathways and conditions .
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2,4-difluorophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2,4-disubstituted thiazoles
Uniqueness
Compared to similar compounds, 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide stands out due to its unique combination of the thiazolo[5,4-b]pyridine scaffold and the benzenesulfonamide group. This combination enhances its pharmacological profile, making it a promising candidate for further research and development .
Biological Activity
2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cancer biology.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3O2S2, with a molecular weight of approximately 409.5 g/mol. Its structure features a thiazolo[5,4-b]pyridine moiety linked to a benzenesulfonamide group, which is essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19N3O2S2 |
Molecular Weight | 409.5 g/mol |
CAS Number | 863594-75-6 |
The primary mechanism of action for this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting PI3K, the compound may induce apoptosis in cancer cells and inhibit tumor growth.
Key Findings:
- Target : PI3K
- Mode of Action : Inhibition of PI3K activity
- Biochemical Pathways Affected : PI3K/AKT/mTOR pathway
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines by inducing apoptosis.
Case Study:
In a study involving human cancer cell lines (MCF7 breast cancer and NCI-H522 lung cancer), the compound demonstrated an IC50 value in the low micromolar range (approximately 3.6 nM), indicating strong inhibitory activity against PI3Kα .
Anti-inflammatory Effects
Beyond its anticancer potential, this compound also exhibits anti-inflammatory properties. The sulfonamide group enhances its ability to interact with inflammatory mediators.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolo[5,4-b]pyridine scaffold through annulation techniques.
Synthetic Route Overview:
- Starting Materials : Commercially available thiazole and pyridine derivatives.
- Key Reactions : Annulation reactions to form the thiazolo[5,4-b]pyridine core.
- Final Steps : Coupling reactions to attach the benzenesulfonamide moiety.
Future Directions
Further research is necessary to explore:
- In vivo efficacy : Investigating the therapeutic potential in animal models.
- Dosage optimization : Understanding how varying dosages affect biological activity.
- Mechanistic studies : Elucidating detailed molecular interactions with PI3K and other biological targets.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-10-15(3)19(11-14(13)2)28(25,26)24-17-7-4-6-16(12-17)20-23-18-8-5-9-22-21(18)27-20/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGBLUHCEUNYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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